methyl 2-{[(E)-(1,3,4-thiadiazol-2-ylamino)methylidene]amino}-3-thiophenecarboxylate
Description
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Properties
IUPAC Name |
methyl 2-[[(E)-1,3,4-thiadiazol-2-yliminomethyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S2/c1-15-8(14)6-2-3-16-7(6)10-4-11-9-13-12-5-17-9/h2-5H,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRLHADDSPMUHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC=NC2=NN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC=C1)N/C=N/C2=NN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[(E)-(1,3,4-thiadiazol-2-ylamino)methylidene]amino}-3-thiophenecarboxylate is a compound within the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiadiazole ring, which is known for its stability and ability to interact with various biological targets. The synthesis typically involves the reaction of thiophene derivatives with hydrazone precursors, leading to the formation of thiadiazole derivatives through cyclization reactions. Various methods such as microwave-assisted synthesis or conventional heating can be employed to optimize yield and purity .
Chemical Structure
The chemical structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines including HepG-2 (human liver cancer) and A-549 (human lung cancer). The IC50 values for these compounds were reported at 4.37 μM and 8.03 μM respectively, indicating significant cytotoxicity compared to standard treatments like cisplatin .
Antimicrobial Activity
Thiadiazole derivatives also exhibit notable antimicrobial properties. Research indicates that these compounds are effective against a range of bacteria and fungi. For example, studies have demonstrated that certain thiadiazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anti-inflammatory and Analgesic Properties
In addition to anticancer and antimicrobial activities, thiadiazole derivatives have been investigated for their anti-inflammatory and analgesic effects. These compounds may inhibit pro-inflammatory cytokines or modulate pain pathways in animal models .
Antidiabetic Activity
Some studies have evaluated the antidiabetic potential of thiadiazole derivatives. In vivo experiments using alloxan-induced diabetic rats demonstrated significant reductions in blood glucose levels upon administration of these compounds .
Table: Biological Activities of Thiadiazole Derivatives
| Activity Type | Compound Example | IC50/Effectiveness |
|---|---|---|
| Anticancer | This compound | IC50 = 4.37 μM (HepG-2) |
| Antimicrobial | Various 1,3,4-thiadiazoles | Effective against E. coli, S. aureus |
| Anti-inflammatory | Thiadiazole derivatives | Significant reduction in inflammation markers |
| Antidiabetic | Thiadiazole analogs | Reduced blood glucose in diabetic rats |
Case Study: Anticancer Efficacy
A notable case study involved the synthesis and testing of a series of thiadiazole derivatives against HepG-2 cells. The study utilized molecular docking techniques to predict binding interactions with dihydrofolate reductase (DHFR), revealing strong binding affinities that correlate with observed anticancer activity .
Scientific Research Applications
Synthesis of the Compound
The synthesis of methyl 2-{[(E)-(1,3,4-thiadiazol-2-ylamino)methylidene]amino}-3-thiophenecarboxylate typically involves the reaction of thiophenecarboxylic acid derivatives with 1,3,4-thiadiazole scaffolds. The process often includes the formation of an imine linkage, which is crucial for the biological activity of the compound. Various methods have been reported for its synthesis, including:
- Condensation Reactions : Utilizing thiophenecarboxylic acid and 1,3,4-thiadiazole derivatives under acidic or basic conditions.
- Use of Catalysts : Employing catalytic amounts of reagents such as potassium iodide to enhance reaction efficiency.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
- Anticancer Activity : Studies have shown that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells with promising results .
- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Research indicates that thiadiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
- Antioxidant Activity : The antioxidant potential of this compound has been evaluated through various assays. Results indicate that it can scavenge free radicals effectively, suggesting a protective effect against oxidative stress .
Therapeutic Applications
The diverse pharmacological properties of this compound open avenues for its application in various therapeutic areas:
- Cancer Therapy : Given its anticancer properties, this compound could be developed into a novel chemotherapeutic agent or used in combination therapies to enhance efficacy while reducing side effects associated with conventional treatments.
- Infectious Diseases : Its antimicrobial properties suggest potential use in treating bacterial and fungal infections, particularly in cases where resistance to existing antibiotics is a concern.
- Oxidative Stress-related Disorders : Due to its antioxidant capabilities, it may be beneficial in managing diseases linked to oxidative damage such as neurodegenerative disorders and cardiovascular diseases.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of thiadiazole derivatives to optimize their biological activities. For example:
- A series of synthesized compounds were evaluated for their anticancer activity against different cell lines, revealing that modifications on the thiadiazole ring significantly influenced potency .
- Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression and microbial resistance mechanisms .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing methyl 2-{[(E)-(1,3,4-thiadiazol-2-ylamino)methylidene]amino}-3-thiophenecarboxylate?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole ring and subsequent coupling to the thiophene scaffold. For example:
- Step 1 : Reacting N-phenylhydrazinecarboxamides with isothiocyanato-trichloroethyl carboxamides in acetonitrile under reflux to form hydrazine-carbothioamide intermediates .
- Step 2 : Cyclization using DMF, iodine, and triethylamine to generate the thiadiazole ring, accompanied by sulfur elimination .
- Step 3 : Coupling the thiadiazole intermediate to methyl 2-amino-3-thiophenecarboxylate via a Schiff base formation (E-configuration confirmed by NMR) .
Purification often employs reverse-phase HPLC or recrystallization (e.g., methanol/water gradients) .
Advanced: How can conflicting bioactivity data for this compound be resolved across different studies?
Discrepancies in reported bioactivity (e.g., antimicrobial vs. antitumor efficacy) may arise from:
- Structural analogs : Subtle differences in substituents (e.g., electron-withdrawing groups on the thiadiazole ring) can drastically alter biological targets .
- Assay conditions : Variations in bacterial strains, cell lines, or solvent systems (e.g., DMSO vs. saline) affect solubility and activity .
- Resolution strategy : Perform side-by-side comparative assays under standardized conditions and validate via molecular docking to identify target binding specificity .
Basic: What spectroscopic techniques are critical for structural elucidation?
- 1H/13C NMR : Confirms the E-configuration of the imine bond (δ 8.2–8.5 ppm for NH proton) and thiophene ring protons (δ 6.5–7.5 ppm) .
- IR spectroscopy : Detects key functional groups (C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H···S interactions in thiadiazole-thiophene hybrids) .
Advanced: What computational approaches predict the compound’s interaction with cytochrome P450 enzymes?
- Molecular docking : Use software like AutoDock Vina to model binding to CYP3A4 active sites, focusing on hydrophobic interactions with the thiophene ring and hydrogen bonds with the thiadiazole NH group .
- MD simulations : Assess binding stability over 100-ns trajectories, analyzing RMSD values and free-energy landscapes (MM-PBSA) .
- Metabolite prediction : Tools like MetaSite identify potential oxidation sites (e.g., thiophene ring epoxidation) .
Basic: What purification challenges arise during synthesis, and how are they addressed?
- Byproduct formation : Cyclization side products (e.g., sulfur dimers) require gradient HPLC (C18 column, acetonitrile/water) for separation .
- Solubility issues : Low solubility in polar solvents necessitates recrystallization from methanol/dichloromethane mixtures .
- Purity validation : LC-MS (ESI+) confirms molecular ion peaks (e.g., [M+H]+ at m/z 325) and detects trace impurities .
Advanced: How do substituent modifications on the thiadiazole ring influence pharmacokinetics?
- Lipophilicity : Introducing methyl groups increases logP (measured via shake-flask method), enhancing membrane permeability but reducing aqueous solubility .
- Metabolic stability : Electron-deficient substituents (e.g., -CF₃) slow CYP450-mediated degradation, as shown in liver microsome assays .
- Bioavailability : Pharmacokinetic studies in rodents reveal that carboxylate esters (e.g., methyl vs. ethyl) alter plasma half-life (t₁/₂) due to esterase susceptibility .
Basic: What safety precautions are recommended for handling this compound?
- Toxicity : Wear nitrile gloves and PPE due to potential skin irritation (analogous to thiophene derivatives) .
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the imine bond .
- Waste disposal : Neutralize with 10% NaOH before incineration to avoid sulfur oxide emissions .
Advanced: What strategies optimize yield in large-scale synthesis?
- Catalyst screening : Triethylamine vs. DBU for cyclization—DBU reduces reaction time by 30% but may increase side products .
- Flow chemistry : Continuous reactors improve heat transfer during exothermic steps (e.g., thiadiazole formation) .
- DoE (Design of Experiments) : Optimize molar ratios (e.g., 1.2:1 thiadiazole:thiophene) and solvent polarity (acetonitrile vs. DMF) via response surface methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
